1,5-Diacetylindoline
Overview
Description
1,5-Diacetylindoline is a chemical compound that is structurally related to indoline derivatives. Indoline compounds are known for their applications in the synthesis of natural products and pharmaceuticals. Although the provided papers do not directly discuss 1,5-Diacetylindoline, they provide insights into the chemistry of related compounds, such as 1,2-diacetals and 1-acetylindolin-3-ones, which can be informative for understanding the properties and reactivity of 1,5-Diacetylindoline.
Synthesis Analysis
The synthesis of indoline derivatives can be achieved through various methods, including organocatalyzed asymmetric Michael addition reactions. For instance, 1-acetylindolin-3-ones have been synthesized through Michael addition to β,γ-unsaturated α-ketoesters and α,β-unsaturated aldehydes, resulting in chiral indolin-3-ones with adjacent tertiary stereogenic centers . These methods could potentially be adapted for the synthesis of 1,5-Diacetylindoline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indoline derivatives is characterized by the presence of an indoline ring, which can be substituted at various positions to yield different functional groups. The structure of 1,5-Diacetylindoline would include acetyl groups at the 1 and 5 positions of the indoline ring. The X-ray crystal structure analysis of a related compound, 1,6-diacetyl-3,4,7,8-tetramethyl-2,5-dithioglycoluril, reveals that acetyl groups can exhibit varying degrees of planarity or twist relative to the core structure . This information could be relevant when considering the conformational preferences of 1,5-Diacetylindoline.
Chemical Reactions Analysis
Indoline derivatives participate in a variety of chemical reactions. The papers describe the use of 1-acetylindolin-3-ones in Michael addition reactions to introduce new substituents and generate compounds with multiple stereocenters . Additionally, the synthesis of 1-acetylindoline-5-sulphonylamino acid derivatives indicates that indoline compounds can be functionalized to produce molecules with antimicrobial activity . These reactions highlight the versatility of indoline derivatives in chemical synthesis, which could be applicable to 1,5-Diacetylindoline.
Physical and Chemical Properties Analysis
The physical and chemical properties of indoline derivatives can vary widely depending on their substitution patterns. The papers suggest that 1,2-diacetals, which share some structural similarities with 1,5-Diacetylindoline, are stable and can enhance the crystallinity of products . Moreover, they have favorable NMR parameters that aid in structural assignment . These properties are important for the characterization and application of indoline derivatives in synthetic chemistry. The stability and crystallinity of 1,5-Diacetylindoline would need to be empirically determined, but the related compounds provide a basis for predicting these attributes.
Scientific Research Applications
Enantiopure 1,5-diols from dynamic kinetic asymmetric transformation : 1,5-Diacetylindoline derivatives are used as intermediates in the synthesis of chiral heterocycles like piperidines and morpholines, which have applications in drug development and asymmetric synthesis (Leijondahl et al., 2008).
Oxidative Polymerization of 5,6-Dihydroxyindoles : This process leads to the formation of various cyclic and acyclic compounds, including diindolocarbazoles, which have potential uses in organic and medicinal chemistry (Manini et al., 1998).
Separation and Indirect Detection of Amino Acids : N-acetylated amino acid derivatives, related to diacetylindoline chemistry, are crucial in chromatographic techniques for amino acid analysis, which is essential in biochemistry and pharmaceutical sciences (Yuan & Pietrzyk, 1991).
Bio-Based Production of Chemicals : Compounds like 1,5-diaminopentane, related to the chemical structure of diacetylindoline, are used as platform chemicals in the bio-economy, particularly in the production of bio-based polymers (Kind & Wittmann, 2011).
Oxidative Amidation of Phenols : In alkaloid synthesis and organic chemistry, derivatives of diacetylindoline play a role in the conversion of phenols into amido-dienones, enabling the synthesis of complex organic molecules (Ciufolini et al., 2007).
Research in Synthetic, Physical, and Chemical Properties : Studies on diacetylindoline derivatives contribute to understanding the relationship between molecular structure and pharmacological action, important in drug design and pharmaceutical chemistry (Kaplaushenko et al., 2016).
Coordination Chemistry of Ligands : Diacetylindoline derivatives are used in coordination chemistry, which is fundamental in catalysis and materials science (Gómez et al., 1999).
1,2-Diacetals in Natural Product Synthesis : These compounds, related to diacetylindoline chemistry, are used in the synthesis of complex organic molecules, especially in natural product assembly (Ley & Polara, 2007).
Safety And Hazards
properties
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)10-3-4-12-11(7-10)5-6-13(12)9(2)15/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZNSOMVMYKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390995 | |
Record name | 1,5-Diacetylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diacetylindoline | |
CAS RN |
16078-35-6 | |
Record name | 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16078-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Diacetylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Diacetylindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.